

# In-Depth Technical Guide: O-2050 (CAS 1883545-42-3)

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## Compound of Interest

Compound Name: O-2050

Cat. No.: B1147557

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## An Examination of a Modulator of the Endocannabinoid System

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1883545-42-3, known as **O-2050**. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and experimental background of this molecule. This document synthesizes available data on its biological activity, physicochemical properties, and the experimental methodologies used for its characterization.

## Compound Identification and Physicochemical Properties

**O-2050** is a synthetic compound that has been investigated for its interaction with the endocannabinoid system.

Chemical Name: (6aR,10aR)-1-Hydroxy-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran.

Table 1: Physicochemical Data for **O-2050**

Property	Value	Reference(s)
CAS Number	1883545-42-3	[1][2][3][4][5][6][7][8]
Molecular Formula	C23H31NO4S	[2][6]
Molecular Weight	417.56 g/mol	
Purity	≥97%	
Solubility	Soluble to 100 mM in ethanol and DMSO	
Storage	Store at -80°C	[3]

## Pharmacological Profile and Biological Activity

**O-2050** is characterized as a high-affinity ligand for cannabinoid receptors, displaying a complex mechanism of action. It was first described as a silent antagonist for the cannabinoid CB1 receptor but has also demonstrated partial agonist activity in specific functional assays.

### In Vitro Activity

The primary targets of **O-2050** are the cannabinoid receptors CB1 and CB2, both of which are G-protein coupled receptors (GPCRs).

Table 2: In Vitro Quantitative Data for **O-2050**

Target	Activity	Value	Assay Type	Reference(s)
Cannabinoid Receptor 1 (CB1)	Antagonist Affinity (Ki)	2.5 nM	Not Specified	[1][4][7]
Cannabinoid Receptor 2 (CB2)	Inhibitor Affinity (Ki)	0.2 nM	Not Specified	[1][4][7]
Cannabinoid Receptor 1 (CB1)	Partial Agonist Potency (EC50)	40.4 nM	Inhibition of Forskolin-Induced cAMP Stimulation	[3]

## In Vivo Activity

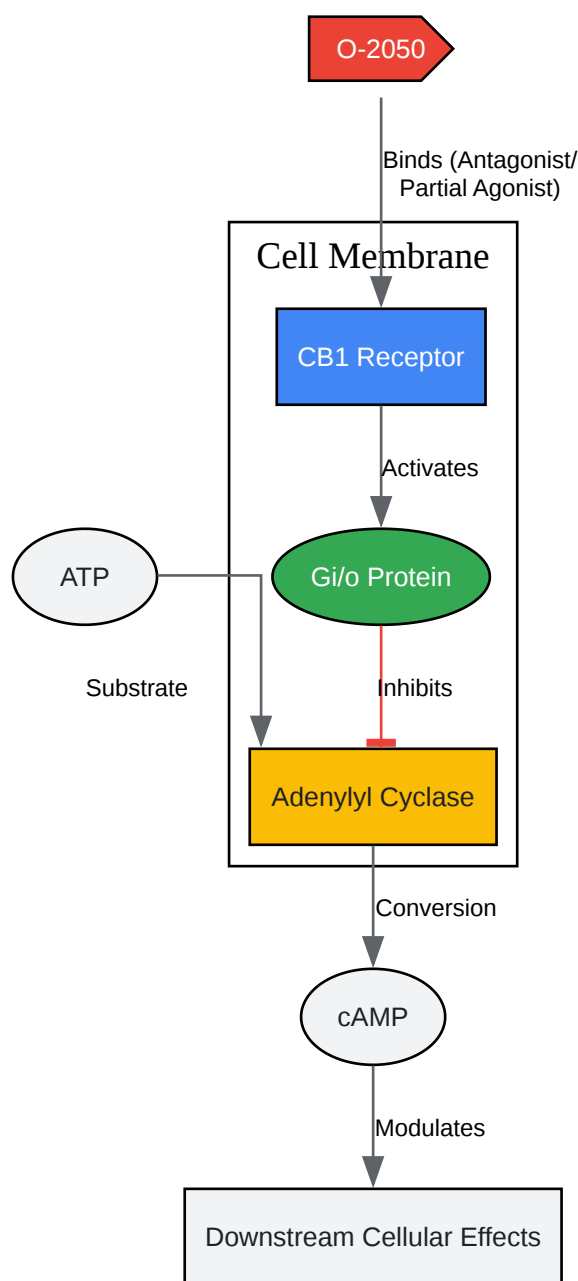
Studies in rodent models have revealed significant physiological and behavioral effects following the administration of **O-2050**.

Table 3: In Vivo Effects of **O-2050** in Rodents

Effect	Species	Dosing	Reference(s)
Decreased Food Intake	Mice	1, 3, 10, 30 mg/kg (intraperitoneal)	[4]
Stimulated Locomotor Activity	Mice	10, 30 mg/kg	[4]

## Mechanism of Action and Signaling Pathways

**O-2050**'s biological effects are mediated through its interaction with cannabinoid receptors. As a CB1 receptor silent antagonist, it can block the receptor from being activated by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. However, its classification as a partial agonist in the context of cyclic AMP (cAMP) inhibition indicates that it can also weakly activate the Gi/o signaling pathway, which is coupled to the CB1 receptor. This leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.



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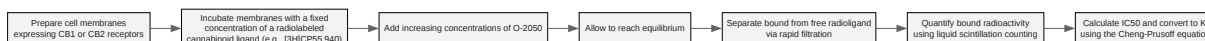
Caption: **O-2050** interaction with the CB1 receptor and subsequent inhibition of the cAMP signaling pathway.

## Experimental Protocols

The characterization of **O-2050** has involved standard pharmacological assays. Below are detailed methodologies for key experiments.

## Receptor Binding Affinity Assay (K<sub>i</sub> Determination)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (K<sub>i</sub>) of **O-2050** for cannabinoid receptors.



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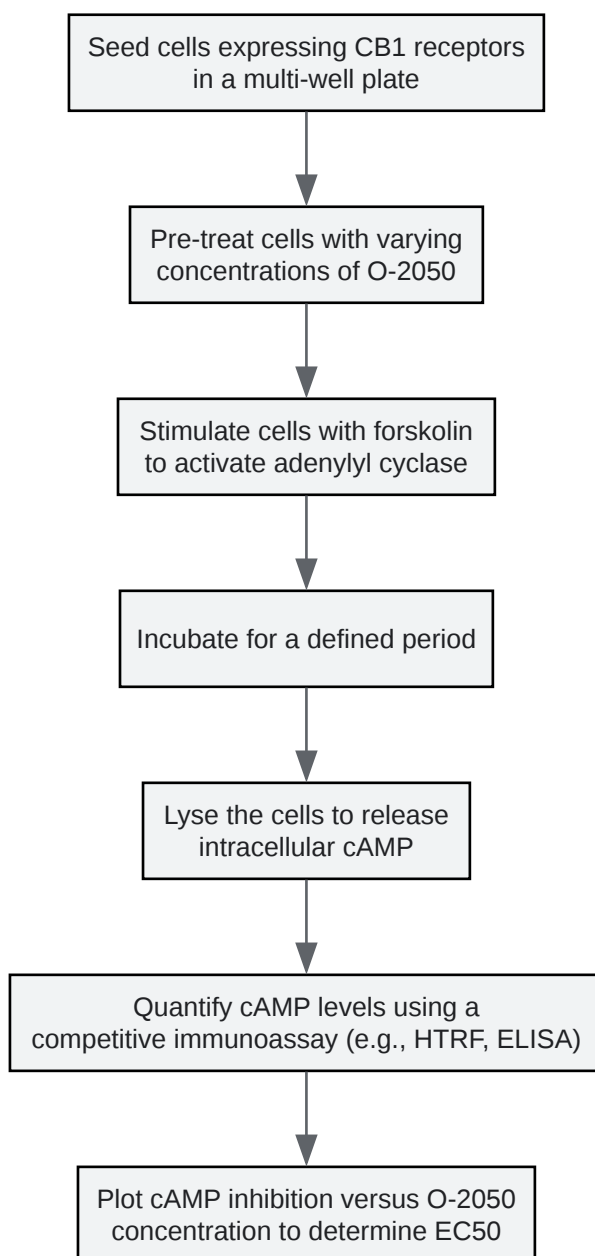
Caption: Experimental workflow for determining receptor binding affinity.

### Methodology:

- **Membrane Preparation:** Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
- **Assay Setup:** In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [<sup>3</sup>H]CP55,940), and a range of concentrations of **O-2050**.
- **Incubation:** Incubate the plate at a controlled temperature for a sufficient time to allow binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
- **Quantification:** Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the concentration of **O-2050** to determine the IC<sub>50</sub> value. The K<sub>i</sub> is then calculated using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Forskolin-Induced cAMP Stimulation Assay (EC50 Determination)

This functional assay measures the ability of **O-2050** to inhibit adenylyl cyclase activity.



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